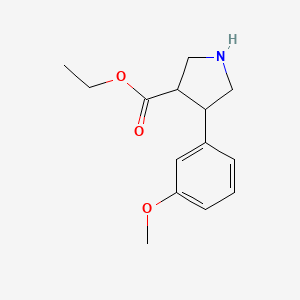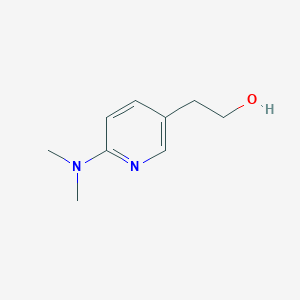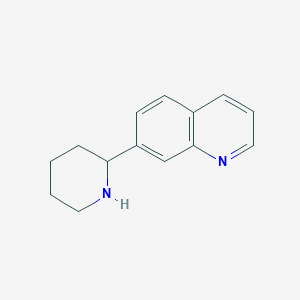
7-(Piperidin-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperidine ring at the 7th position Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization under acidic conditions to form the quinoline ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperidine derivatives .
Applications De Recherche Scientifique
7-(Piperidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 7-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its antimalarial properties.
Piperidine: A simpler structure that serves as a building block for many pharmaceuticals.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles but different structural features.
Uniqueness: 7-(Piperidin-2-yl)quinoline is unique due to the combination of the quinoline and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
7-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-7-6-11-4-3-9-16-14(11)10-12/h3-4,6-7,9-10,13,15H,1-2,5,8H2 |
Clé InChI |
PFZSYVJCGZYMQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


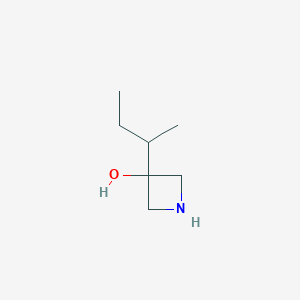
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)


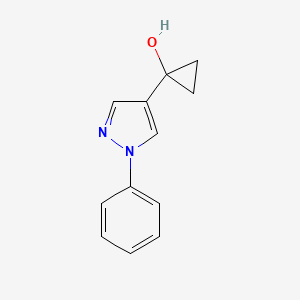
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

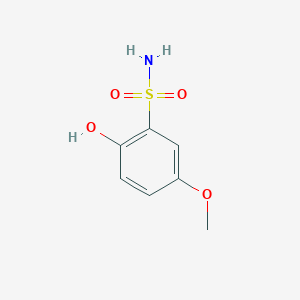
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
